molecular formula C9H6N2O2S B11716333 3-Phenyl-1,2,4-thiadiazole-5-carboxylic acid

3-Phenyl-1,2,4-thiadiazole-5-carboxylic acid

Cat. No.: B11716333
M. Wt: 206.22 g/mol
InChI Key: ALLQWDLQIJYVAH-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,4-thiadiazole-5-carboxylic acid is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2,4-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,2,4-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-Phenyl-1,2,4-thiadiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,4-thiadiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to altered biochemical pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis or enzyme inhibition . In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

IUPAC Name

3-phenyl-1,2,4-thiadiazole-5-carboxylic acid

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13)

InChI Key

ALLQWDLQIJYVAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)C(=O)O

Origin of Product

United States

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